

Application of Succinic anhydride-13C2 in metabolic flux analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Succinic anhydride-13C2

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Application Note

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within biological systems. The use of stable isotope tracers, such as 13C-labeled substrates, provides a powerful method for elucidating the intricate network of cellular metabolism. Succinic acid-13C2 is a stable isotope-labeled form of succinate, a key intermediate in the Tricarboxylic Acid (TCA) cycle.^{[1][2]} Its application as a tracer in 13C-Metabolic Flux Analysis (13C-MFA) offers a unique advantage for investigating the downstream portion of the TCA cycle. Unlike more common tracers like 13C-glucose or 13C-glutamine, which enter the central carbon metabolism upstream, succinic acid-13C2 provides a more direct probe of mitochondrial function and the metabolic reprogramming often observed in cancer, immunology, and other metabolic diseases.^{[1][2]}

It is important to note that while the query specified "**Succinic anhydride-13C2**," for metabolic tracing studies in aqueous environments such as cell culture, the more stable "Succinic acid-13C2" is the relevant compound. Succinic anhydride readily hydrolyzes to succinic acid in culture media. Therefore, this document will focus on the application of Succinic acid-13C2.

Principle of Succinic Acid- $^{13}\text{C}_2$ MFA

The fundamental principle of MFA using Succinic acid- $^{13}\text{C}_2$ involves introducing this labeled tracer into a biological system, such as a cell culture. As the cells metabolize the ^{13}C -labeled succinate, the carbon-13 atoms are incorporated into downstream metabolites of the TCA cycle and connected pathways. By employing analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the mass isotopomer distribution (MID) of these metabolites can be measured.^{[1][3]} The MID reveals the relative abundance of molecules with different numbers of ^{13}C atoms. This data, when integrated with a stoichiometric model of cellular metabolism, allows for the precise calculation of intracellular metabolic fluxes.^[3]

Applications in Research and Drug Development

The targeted nature of Succinic acid- $^{13}\text{C}_2$ as a tracer makes it an invaluable tool in several key areas:

- **Oncology:** Cancer cells frequently exhibit significant metabolic reprogramming, including alterations within the TCA cycle. Succinic acid- $^{13}\text{C}_2$ can be used to investigate these metabolic shifts and to evaluate the effects of anti-cancer drugs that target mitochondrial metabolism.^[2]
- **Immunology:** Succinate has been identified as an important signaling molecule in the immune system. Tracing with Succinic acid- $^{13}\text{C}_2$ can help to clarify the role of succinate metabolism in the activation and differentiation of immune cells.^[2]
- **Metabolic Diseases:** Conditions such as diabetes and obesity are often associated with impaired mitochondrial function. Succinic acid- $^{13}\text{C}_2$ tracing can provide insights into the specific metabolic dysregulations in these diseases.^[2]
- **Drug Discovery and Development:** This technique is employed to assess the metabolic effects of drug candidates on central carbon metabolism, providing a dynamic view of a drug's mechanism of action.^{[3][4]}

Data Presentation

Comparison of Common ^{13}C Succinate Isotopologues

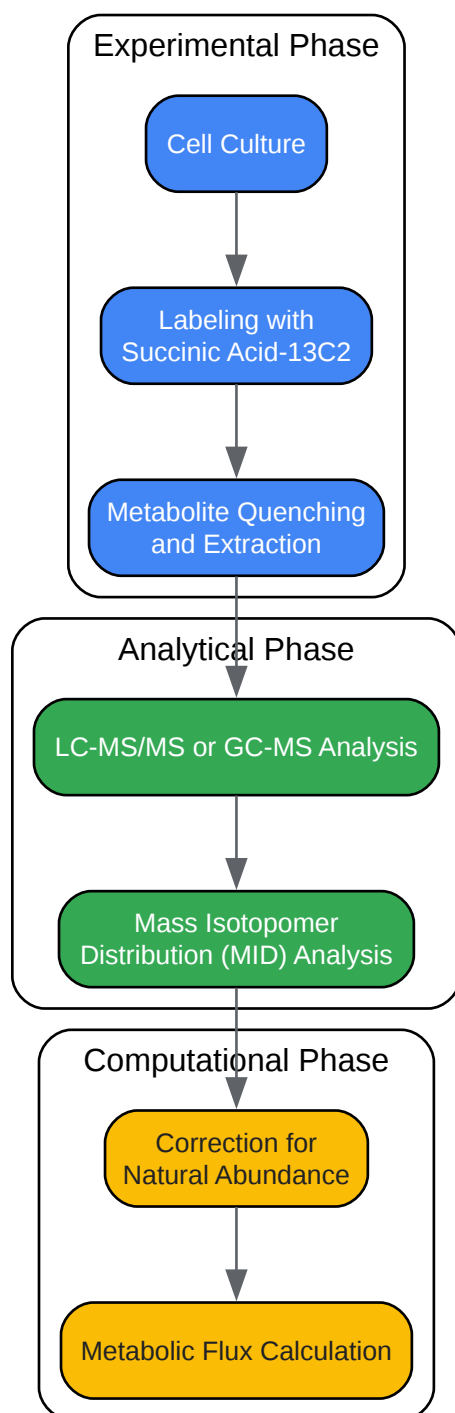
The choice of the ^{13}C -labeled succinate isotopologue can significantly influence the precision of flux determination for specific pathways. The following table summarizes the characteristics and primary applications of different isotopologues.

Isotopologue	Common Abbreviation	Primary Application	Advantages	Disadvantages
[1,4- $^{13}\text{C}_2$]Succinate	Succinate-1,4- $^{13}\text{C}_2$	Measuring flux through succinate dehydrogenase (SDH) and fumarase. [1]	Provides a distinct M+2 labeling pattern in fumarate and malate, allowing for precise determination of the forward flux through the latter part of the Krebs cycle. [1]	The symmetrical nature of succinate can create ambiguity in tracing the origin of labeled carbons in subsequent turns of the cycle. [1]
[2,3- $^{13}\text{C}_2$]Succinate	Succinate-2,3- $^{13}\text{C}_2$	Assessing the activity of the Krebs cycle and anaplerotic inputs. [1]	The M+2 label is retained in α -ketoglutarate in the subsequent turn of the cycle, offering insights into the rate of the entire cycle. [1]	
[U- $^{13}\text{C}_4$]Succinate	Succinate-U- $^{13}\text{C}_4$	General tracer for TCA cycle activity and biosynthetic pathways originating from TCA cycle intermediates.	Labels all downstream metabolites, providing a comprehensive view of succinate's metabolic fate.	Can make flux analysis more challenging due to complex labeling patterns. [1]

Experimental Protocols

General Workflow for ^{13}C -MFA using Succinic Acid- $^{13}\text{C}_2$

The experimental process for a ^{13}C -MFA study can be divided into three main phases: the experimental phase, the analytical phase, and the computational phase.



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A generalized experimental workflow for Succinic acid-¹³C₂ tracing.[4]

Detailed Protocol for ¹³C-MFA in Cultured Mammalian Cells

This protocol provides a detailed methodology for a typical ^{13}C -MFA experiment using a ^{13}C labeled succinate isotopologue in cultured mammalian cells.[\[1\]](#)

1. Cell Culture and Seeding

- Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting. The cell number should be sufficient to yield detectable quantities of metabolites.[\[1\]](#)
- A minimum of three biological replicates is recommended.

2. Media Preparation and Labeling

- Prepare culture medium containing the desired ^{13}C labeled succinate isotopologue (e.g., 5 mM $[1,4\text{-}^{13}\text{C}_2]\text{Succinate}$). The concentration should be optimized based on the specific cell line and experimental goals.[\[1\]](#)
- Ensure the labeling medium is otherwise identical to the standard growth medium.
- Replace the standard medium with the pre-warmed labeling medium. The duration of labeling will depend on the pathways of interest; the TCA cycle may take several hours to reach an isotopic steady state.

3. Metabolite Quenching and Extraction

- To halt metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).[\[1\]](#)
- Add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), to the cell culture plate.[\[1\]](#)
- Scrape the cells and collect the cell lysate.
- Subject the cell suspension to three rapid freeze-thaw cycles.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

- Dry the supernatant under a vacuum and store the dried extracts at -80°C until analysis.

4. Mass Spectrometry Analysis

Metabolite extracts can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[1\]](#)

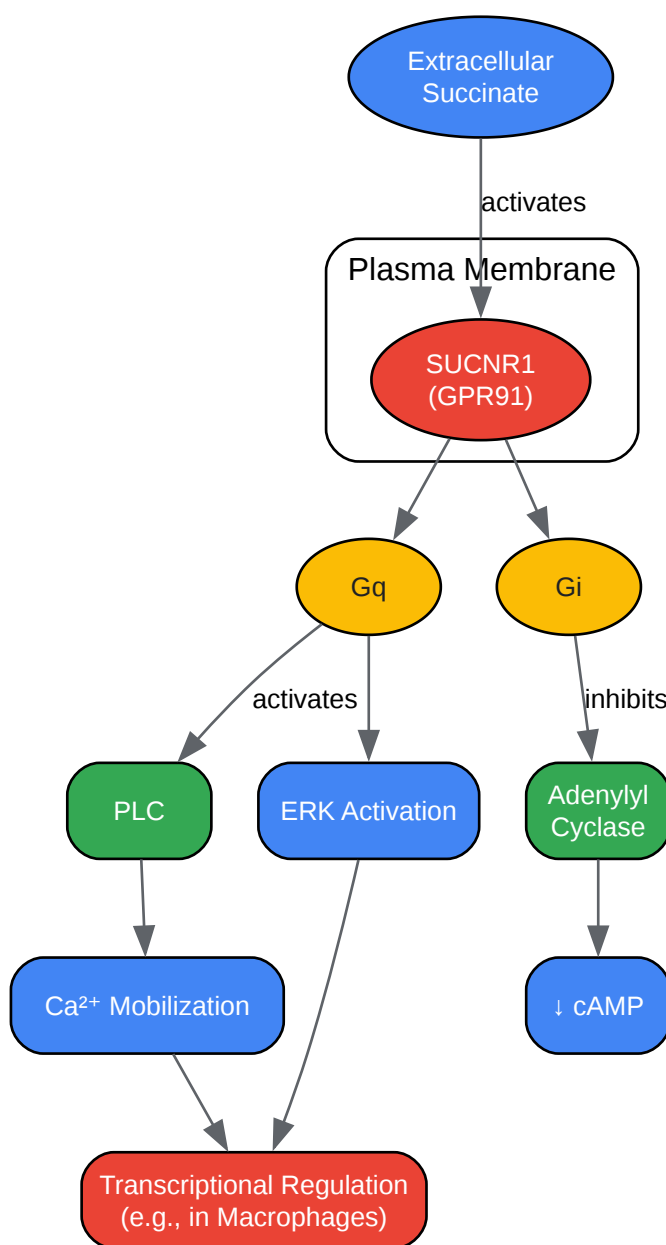
- GC-MS Analysis:
 - Derivatization: Polar metabolites must be derivatized to increase their volatility. A common agent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[\[1\]](#)
 - Instrumentation: Use a GC-MS system equipped with a suitable column (e.g., DB-35MS).[\[1\]](#)
 - Data Acquisition: Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode for targeted analysis.[\[1\]](#)
- LC-MS/MS Analysis:
 - Chromatography: Separate metabolites using a C18 column with a suitable mobile phase gradient.[\[1\]](#)
 - Mass Spectrometry: Use a tandem mass spectrometer (e.g., triple quadrupole) operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Define the precursor and product ion transitions for each succinate isotopologue and downstream metabolites.[\[1\]](#)

5. Data Analysis

- Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data provides the relative abundance of different mass isotopologues for each metabolite.[\[1\]](#)
- Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ^{13}C and other heavy isotopes.[\[1\]](#)
- Metabolic Flux Calculation: Use software such as INCA or Metran to calculate metabolic fluxes from the corrected MID data and a stoichiometric model of the metabolic network.

Signaling Pathways

Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[5][6] This receptor is coupled to both Gq and Gi signaling pathways, leading to diverse cellular responses.



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SUCNR1 signaling pathways activated by extracellular succinate.

SUCNR1 signaling has been shown to be context-dependent, with Gq-mediated signaling regulating the transcription of immune function genes in M2 macrophages, and both Gi and Gq pathways modulating cellular energy homeostasis.[5][7] The activation of SUCNR1 can lead to various downstream effects, including the activation of ERK and Akt phosphorylation, and the regulation of glycolysis and oxidative phosphorylation.[7][8] This interplay between succinate metabolism and signaling highlights the multifaceted role of this key metabolite.

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- To cite this document: BenchChem. [Application of Succinic anhydride-13C2 in metabolic flux analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3065980#application-of-succinic-anhydride-13c2-in-metabolic-flux-analysis]

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